molecular formula C6H4N6O B14515223 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one CAS No. 63604-07-9

4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one

Cat. No.: B14515223
CAS No.: 63604-07-9
M. Wt: 176.14 g/mol
InChI Key: HVCKSUZOYUDBPD-UHFFFAOYSA-N
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Description

4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one is a compound belonging to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two pyrazole rings. Azo compounds are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications

Preparation Methods

The synthesis of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one typically involves the diazotization of a primary aromatic amine followed by coupling with a pyrazole derivative. One common method involves the reaction of 5-amino-4-hydroxyiminopyrazoles with ethyl nitrite or sodium nitrite in an acidic medium . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity is attributed to its ability to inhibit matrix metalloproteinases and kinases, leading to the suppression of tumor growth and metastasis . The compound’s interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one can be compared with other azo compounds such as:

  • 4-[(E)-(chlorophenyl)diazenyl]phenol
  • 4-[(E)-(flourophenyl)diazenyl]phenol
  • 2-[(E)-(iodophenyl)diazenyl]phenol These compounds share the azo linkage but differ in their substituents, which can significantly influence their chemical and physical properties. The unique structure of this compound, with two pyrazole rings, imparts distinct reactivity and potential applications compared to its analogs.

Properties

CAS No.

63604-07-9

Molecular Formula

C6H4N6O

Molecular Weight

176.14 g/mol

IUPAC Name

4-(pyrazol-1-yldiazenyl)pyrazol-3-one

InChI

InChI=1S/C6H4N6O/c13-6-5(4-7-10-6)9-11-12-3-1-2-8-12/h1-4H

InChI Key

HVCKSUZOYUDBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)N=NC2=CN=NC2=O

Origin of Product

United States

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